molecular formula C23H24N4O4 B11617062 8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11617062
M. Wt: 420.5 g/mol
InChI Key: CQFOCSJQUTUCIW-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including dimethylphenoxy, methoxybenzyl, and dimethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic or basic conditions.

    Substitution Reactions: The introduction of the dimethylphenoxy and methoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.

    Final Modifications: The final steps may involve methylation reactions using methyl iodide or dimethyl sulfate to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the purine core, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution; electrophilic substitution may require catalysts such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in purine metabolism or by binding to specific receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    8-(3,4-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the methoxybenzyl group.

    7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the dimethylphenoxy group.

    1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks both the dimethylphenoxy and methoxybenzyl groups.

Uniqueness

The uniqueness of 8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both dimethylphenoxy and methoxybenzyl groups enhances its potential interactions with biological targets and its versatility in chemical reactions.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

8-(3,4-dimethylphenoxy)-7-[(4-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H24N4O4/c1-14-6-9-18(12-15(14)2)31-22-24-20-19(21(28)26(4)23(29)25(20)3)27(22)13-16-7-10-17(30-5)11-8-16/h6-12H,13H2,1-5H3

InChI Key

CQFOCSJQUTUCIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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